Cas no 2196016-32-5 (1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one)

1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is a synthetic organic compound featuring a methoxy-substituted isoquinoline core conjugated with a propenone moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy group enhances electron density, influencing selectivity in further functionalization, while the α,β-unsaturated ketone offers versatility for Michael additions or cyclization reactions. Its rigid isoquinoline scaffold contributes to potential bioactivity, particularly in CNS-targeted applications. The compound's stability under standard conditions ensures reliable handling in research settings. Its balanced lipophilicity and molecular weight make it suitable for drug discovery frameworks requiring moderate polarity.
1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one structure
2196016-32-5 structure
Product Name:1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
CAS No:2196016-32-5
MF:C13H15NO2
MW:217.263703584671
CID:5410643
PubChem ID:132317425
Update Time:2025-10-31

1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(8-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one
    • AKOS034007343
    • 1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
    • 2196016-32-5
    • EN300-7519497
    • Z2738284055
    • Inchi: 1S/C13H15NO2/c1-3-13(15)14-8-7-10-5-4-6-12(16-2)11(10)9-14/h3-6H,1,7-9H2,2H3
    • InChI Key: TYYBUVXXPVJVFV-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=C1CN(C(C=C)=O)CC2

Computed Properties

  • Exact Mass: 217.110278721g/mol
  • Monoisotopic Mass: 217.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7519497-0.05g
1-(8-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one
2196016-32-5 95.0%
0.05g
$246.0 2025-03-10

Additional information on 1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Comprehensive Overview of 1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one (CAS No. 2196016-32-5)

The compound 1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, identified by its CAS No. 2196016-32-5, is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of a methoxy group and an α,β-unsaturated ketone moiety in its structure makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, the demand for novel small molecule inhibitors and bioactive compounds has surged, driven by advancements in targeted therapy and precision medicine. Researchers are particularly interested in 1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one due to its potential role in modulating enzyme activity and cellular signaling pathways. Its unique structure allows it to interact with specific protein targets, making it a valuable tool for studying molecular interactions and drug-receptor binding.

The synthesis of CAS No. 2196016-32-5 involves multi-step organic reactions, including cyclization and functional group transformations. These processes are optimized to achieve high yields and purity, which are critical for its application in high-throughput screening and structure-activity relationship (SAR) studies. The compound's physicochemical properties, such as solubility and stability, are also carefully characterized to ensure its suitability for various experimental conditions.

One of the trending topics in the scientific community is the exploration of natural product-inspired compounds for therapeutic purposes. 1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one aligns with this trend, as its core structure resembles that of alkaloids found in traditional medicinal plants. This connection has sparked interest in its potential anti-inflammatory and neuroprotective effects, which are currently under investigation in preclinical studies.

From an industrial perspective, the compound's scalability and cost-effectiveness are key considerations. Manufacturers are investing in green chemistry approaches to produce CAS No. 2196016-32-5 with minimal environmental impact. This aligns with the growing emphasis on sustainable synthesis and eco-friendly pharmaceuticals, which are highly sought after by both researchers and regulatory bodies.

In conclusion, 1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one represents a fascinating area of research with broad implications for drug development and biochemical studies. Its unique structural features and potential biological activities make it a compound worth watching in the coming years. As the scientific community continues to uncover its properties and applications, CAS No. 2196016-32-5 may soon become a cornerstone in the development of next-generation therapeutics.

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